

# Spectroscopic Characterization of Fumaronitrile: A Technical Guide

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Compound of Interest		
Compound Name:	Fumaronitrile	
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This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **fumaronitrile** ((E)-but-2-enedinitrile). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound. This document details key spectroscopic data, outlines the experimental protocols for obtaining this data, and illustrates relevant chemical pathways.

### **Spectroscopic Data**

**Fumaronitrile** (C<sub>4</sub>H<sub>2</sub>N<sub>2</sub>) is a simple, linear molecule with a center of symmetry, belonging to the C<sub>2</sub>h point group.[1] This symmetry has important implications for its spectroscopic properties, particularly in Infrared (IR) and Raman spectroscopy where the rule of mutual exclusion applies.[1] This means that vibrational modes that are Raman active are IR inactive, and vice versa.

## **Vibrational Spectroscopy (IR and Raman)**

The vibrational spectra of **fumaronitrile** have been studied in detail.[1] The key stretching and bending modes are summarized below.

Table 1: Summary of Infrared (IR) and Raman Spectroscopic Data for Fumaronitrile



Vibrational Mode	Symmetry Species	Frequency (cm <sup>-1</sup> ) (Raman)	Frequency (cm <sup>-1</sup> ) (Infrared)	Reference
C-H Stretch	Ag	3050	Inactive	[1]
C≡N Stretch	Ag	2215	Inactive	[1]
C=C Stretch	Ag	1610	Inactive	[1]
C-C Stretch	Ag	1010	Inactive	[1]
C=C-H In-plane Bend	Ag	1290	Inactive	[1]
C=C-C In-plane Bend	Ag	596	Inactive	[1]
C-C≡N In-plane Bend	Ag	265	Inactive	[1]
C-H Out-of-plane Bend	Bu	Inactive	785	[1]
C-C≡N Out-of- plane Bend	Bu	Inactive	150	[1]
Torsional Mode	Au	Inactive	121 (Calculated)	[1]
Out-of-plane Bend	Bg	845	Inactive	[1]
Out-of-plane Bend	Bg	251	Inactive	[1]
C-C≡N Bend	-	-	360	[1]

Data compiled from studies on solid samples (mulls) and solution spectra.[1]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the **fumaronitrile** molecule. Due to the molecule's symmetry, only one



signal is observed for the two equivalent protons and two signals for the two pairs of equivalent carbons.

Table 2: Summary of <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Fumaronitrile** 

Nucleus	Chemical Shift (δ) in ppm	Solvent	Reference
<sup>1</sup> H	6.6 - 6.7	CDCl₃	[2]
<sup>13</sup> C (C=C)	119.5	CDCl <sub>3</sub>	[3]
<sup>13</sup> C (C≡N)	115.0	CDCl₃	[3]

### **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **fumaronitrile** provides data on its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectrometry Data (EI-MS) for Fumaronitrile

m/z (Mass-to- Charge Ratio)	Relative Intensity (%)	Assignment	Reference
78	100	[M]+ (Molecular Ion)	[4]
77	10	[M-H] <sup>+</sup>	[4]
52	20	[M-CN] <sup>+</sup> or [C₃H₂N] <sup>+</sup>	[4]
51	15	[M-HCN] <sup>+</sup> or [C₃H] <sup>+</sup>	[4]

## **Experimental Protocols**

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory techniques for the analysis of solid organic compounds.



# Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

This technique involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.[5][6]

- Sample Preparation: Grind 1-2 mg of dry **fumaronitrile** with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]
- Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons)
  for several minutes to form a transparent or translucent disk.[7] Cloudiness of the disk can
  indicate insufficient grinding or the presence of moisture.[7]
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric H<sub>2</sub>O and CO<sub>2</sub>.[8]
- Sample Spectrum: Record the IR spectrum of the **fumaronitrile** sample, typically in the range of 4000-400 cm<sup>-1</sup>.[1][8] The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

#### Raman Spectroscopy Protocol

Raman spectra are often acquired directly from the solid sample.[5]

- Sample Preparation: Place a small amount of crystalline fumaronitrile onto a microscope slide or into a glass capillary tube.
- Data Acquisition: Place the sample in the spectrometer's sample holder.
- Instrument Setup: Focus the laser beam (typically a visible or near-infrared laser) onto the sample.[9]



• Spectrum Collection: Acquire the Raman spectrum. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering, allowing for the detection of the weaker Raman scattered photons.[9] The data is presented as intensity versus the Raman shift in wavenumbers (cm<sup>-1</sup>).[10]

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for solution-state NMR.

- Sample Preparation: Dissolve approximately 5-25 mg of fumaronitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][11][12]
- Filtration (Optional but Recommended): To ensure high-resolution spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[13]
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra. For <sup>1</sup>H NMR, a single pulse experiment is usually sufficient. For <sup>13</sup>C NMR, multiple scans are typically accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the <sup>13</sup>C isotope.[14]

#### Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is suitable for volatile solids like **fumaronitrile**.

- Sample Preparation: Prepare a dilute solution of **fumaronitrile** in a volatile organic solvent (e.g., acetone or dichloromethane).
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column, which separates **fumaronitrile** from any impurities.



- Ionization: As fumaronitrile elutes from the GC column, it enters the mass spectrometer's
  ion source, where it is bombarded with high-energy electrons (typically 70 eV for Electron
  Ionization). This process creates a positively charged molecular ion and various fragment
  ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
  ratio by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

# **Visualized Workflows and Pathways**

The synthesis of **fumaronitrile** can be achieved through a multi-step process starting from maleic anhydride.[15] This pathway is a critical aspect of its production and characterization.

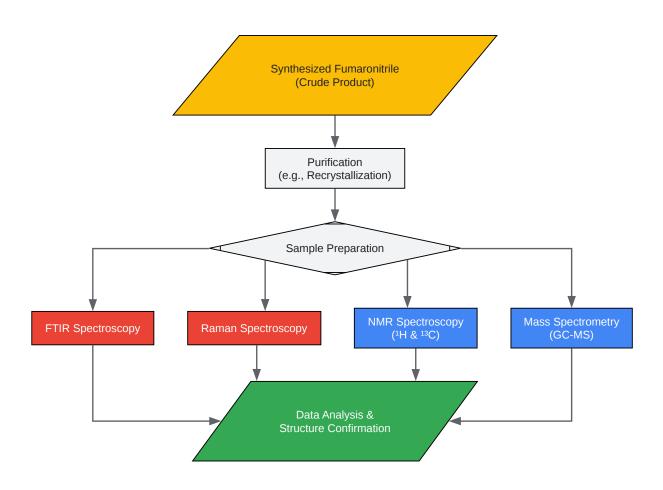


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Caption: Synthesis pathway of **Fumaronitrile** from Maleic Anhydride.[15]

A general workflow for the complete spectroscopic characterization of a synthesized compound like **fumaronitrile** is also essential for quality control and structural verification.





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Caption: General workflow for the spectroscopic characterization of **Fumaronitrile**.

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